Bevantolol hydrochloride is a synthetic organic compound classified as a β-adrenoceptor antagonist, specifically exhibiting selectivity for the β1-adrenoceptor subtype. [, , , , ] It is devoid of intrinsic sympathomimetic activity and possesses weak membrane-stabilizing and local anesthetic properties. [, ] Bevantolol is primarily recognized for its cardiovascular effects and has been investigated for its potential applications in treating hypertension and angina pectoris. [, , , , , , , , , , , , , , , , ]
Further investigation into its metabolism and metabolite profiling: While it is known that Bevantolol undergoes extensive hepatic biotransformation, [] detailed characterization of its metabolic pathways and identification of active metabolites could provide valuable insights into its pharmacological effects and potential drug interactions.
Bevantolol is classified as a non-selective beta-blocker with a chiral center, resulting in two enantiomers. Its chemical structure is defined by the molecular formula C20H27NO4·HCl, with a molecular weight of approximately 381.90 g/mol. The compound is synthesized as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications .
The synthesis of bevantolol typically involves several key steps:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. For example, using specific chiral selectors in HPLC can enhance the resolution of enantiomers during analysis .
Bevantolol's molecular structure is characterized by its beta-phenethylamine backbone with hydroxyl and ether functional groups that contribute to its biological activity. The presence of a chiral center at the carbon adjacent to the nitrogen atom results in two distinct enantiomers.
Bevantolol undergoes various chemical reactions that are significant for its functionality:
The pharmacological activity is closely tied to its stereochemistry; thus, understanding these reactions at a molecular level is essential for optimizing therapeutic outcomes.
Bevantolol acts predominantly by blocking beta-1 adrenergic receptors located primarily in cardiac tissues. This blockade leads to:
Data from clinical studies indicate that bevantolol effectively lowers systolic and diastolic blood pressure while maintaining a favorable side effect profile compared to non-selective beta-blockers .
Relevant analyses such as differential scanning calorimetry (DSC) and infrared spectroscopy (IR) provide insights into thermal stability and functional group characteristics .
Bevantolol's primary application lies within cardiology as an antihypertensive agent. Its selective action makes it suitable for patients who may experience adverse effects from non-selective beta-blockers. Additionally, research continues into its potential use in treating other conditions related to cardiovascular health, including anxiety disorders due to its calming effects on heart rate.
Bevantolol is systematically named as (±)-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(3-methylphenoxy)propan-2-ol, reflecting its chiral center and symmetric racemic mixture. The molecular formula is C₂₀H₂₇NO₄ with a molecular weight of 345.43 g/mol for the free base. The hydrochloride salt form (C₂₀H₂₇NO₄·HCl) has a molecular weight of 381.89 g/mol and is preferentially used in pharmaceutical formulations due to enhanced aqueous solubility and crystallinity [1] [4] [9].
Table 1: Chemical Identifiers of Bevantolol
Identifier Type | Value |
---|---|
CAS Registry Number (Free base) | 59170-23-9 |
CAS Registry Number (Hydrochloride) | 42864-78-8 |
IUPAC Name | 1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(3-methylphenoxy)propan-2-ol |
Chemical Formula (Free base) | C₂₀H₂₇NO₄ |
Chemical Formula (Hydrochloride) | C₂₀H₂₇NO₄·HCl |
SMILES Notation | COC1=C(OC)C=C(CCNCC(O)COC2=CC=CC(C)=C2)C=C1 |
InChI Key | HXLAFSUPPDYFEO-UHFFFAOYSA-N |
Bevantolol's structural features include: (1) an aromatic 3-methylphenoxy ring linked via a propanolamine chain, (2) a 3,4-dimethoxyphenethylamino moiety attached to the secondary amine, and (3) a chiral center at the propanol carbon. The presence of two methoxy groups substantially influences receptor binding affinity and selectivity patterns. X-ray crystallography studies confirm the hydrochloride salt crystallizes in an orthorhombic system with defined hydrogen bonding between the protonated amine and chloride ion, contributing to stability [1] [3] [8].
Bevantolol was originally synthesized and developed by Warner-Lambert (now Pfizer) during the 1970-80s as part of efforts to create beta-blockers with improved selectivity profiles. Preclinical studies demonstrated its cardioselective β₁-adrenoceptor antagonism with additional α₁-adrenergic blocking activity, distinguishing it from contemporary agents [10]. Early phase clinical trials (Phase 1-2) established efficacy in hypertension and angina pectoris, positioning it as a promising cardiovascular therapeutic. However, in a strategic pivot reflecting market saturation, Warner-Lambert withdrew its New Drug Application in January 1989, with the chairman famously questioning, "Who needs the 30th beta blocker?" [2].
Despite this withdrawal from Western cardiovascular markets, Bevantolol achieved limited regional approval under brand names including Vantol® and Calvan®, primarily in Asian markets. Regulatory documents from Japan's Pharmaceuticals and Medical Devices Agency list it under ATC code C07AB06 (selective beta-blocking agents). Notably, it never received approval in the United States, European Union, or United Kingdom for cardiovascular indications, and as of 2016, no product monograph was commercially available in these regions [2] [5].
A significant regulatory resurgence occurred in 2021 when SOM Biotech secured Orphan Drug Designation from the U.S. FDA for Bevantolol Hydrochloride (SOM3355) to manage chorea associated with Huntington's disease. This designation followed positive Phase II trial data (NCT03575676) in 32 Huntington's patients demonstrating chorea reduction. Development continues with Phase IIb trials initiated across Europe (NCT05475483, EudraCT2021-003453-28) investigating optimal dosing regimens [6] [7].
Table 2: Historical Development Timeline and Regulatory Status
Year | Event | Details |
---|---|---|
1974 | Patent Issued | U.S. Patent US5382689 covering synthesis process |
1986-88 | Clinical Efficacy Reports | Publications on hypertension/angina efficacy in Drugs and American Journal of Cardiology |
Jan 1989 | NDA Withdrawal | Warner-Lambert withdraws U.S. application citing market saturation |
Pre-2016 | Limited Regional Approval | Marketing in Japan (as Calvan®) and other Asian markets |
2021 | FDA Orphan Designation | Granted for Huntington’s chorea (SOM3355) |
2022-2024 | Phase IIb Trials | Ongoing in Europe for Huntington’s chorea |
Bevantolol belongs to the aryloxypropanolamine subclass of beta-adrenergic antagonists, characterized by an oxypropanolamine linker (-O-CH₂-CHOH-CH₂-NH-) bridging an aromatic ring system and a secondary amine. Its structure incorporates two distinct aromatic domains: the 3-methylphenoxy group (A-ring) and the 3,4-dimethoxyphenethylamino group (B-ring). This bifunctional aromaticity enables simultaneous interaction with multiple receptor subtypes, underpinning its unique polypharmacology [1] [3].
Compared to classical beta-blockers:
Bevantolol's primary mechanism involves competitive antagonism at:
A distinctive pharmacologic feature is voltage-dependent L-type calcium channel blockade demonstrated in rat myocardial and neuronal preparations. This occurs independently of beta-blockade at concentrations >1μM and is attributed to the molecule's amphiphilic nature allowing deep membrane penetration. Bevantolol reduces the maximal rate of rise (Vₘₐₓ) of cardiac action potentials by ≈25% at 10μM, implying sodium channel interaction at higher concentrations. Crucially, myocardial contractility remains unaffected at therapeutic concentrations, suggesting selective inhibition of vascular calcium channels [3] [6] [10].
Table 3: Structural-Activity Relationships (SAR) Comparison with Reference Beta-Blockers
Structural Feature | Bevantolol | Propranolol | Metoprolol | Pharmacologic Impact |
---|---|---|---|---|
Aromatic Head Group | 3-methylphenyl | 1-naphthyl | 4-(2-methoxyethyl)phenyl | Determines membrane interaction and ancillary receptor effects |
Linker | O-CH₂-CHOH-CH₂- | O-CH₂-CHOH-CH₂- | O-CH₂-CHOH-CH₂- | Essential for beta-receptor anchoring |
Amino Substituent | 3,4-dimethoxyphenethyl | isopropyl | 2-hydroxy-3-(isopropylamino)propoxy | Bevantolol’s methoxy groups confer α₁-affinity and calcium modulation |
β₁:β₂ Selectivity Ratio | 12:1 | 1:1 | 35:1 | Bevantolol has intermediate selectivity |
Additional Targets | α₁ₐ, Ca²⁺ channels | None | None | Bevantolol uniquely blocks vascular Ca²⁺ channels |
Bevantolol's molecular conformation allows membrane integration that exceeds typical beta-blockers. LogP values of 3.03 predict significant lipophilicity, facilitating access to intramembrane drug-binding sites on calcium channels. This amphiphilicity is structurally conferred by the balanced hydrophobic (methylphenyl, dimethoxyphenethyl) and hydrophilic (propanolamine, protonated amine) domains. Metabolite studies indicate that demethylation of the 3-methoxy group generates an active derivative with intrinsic sympathomimetic activity in dogs, though human relevance remains unconfirmed [1] [10].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0